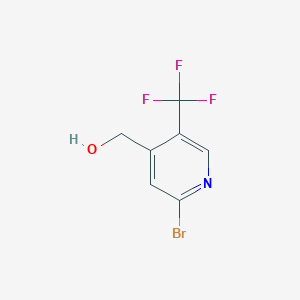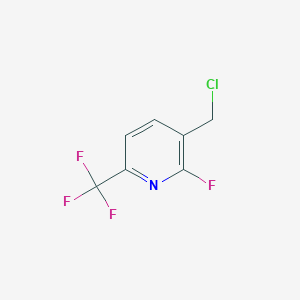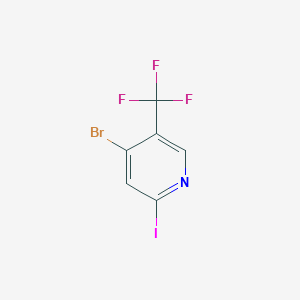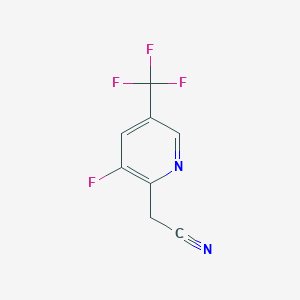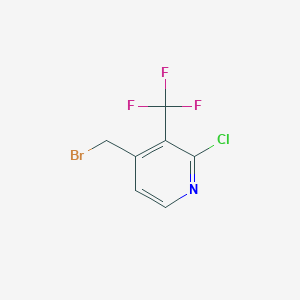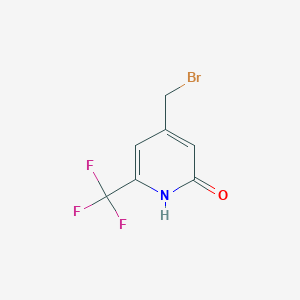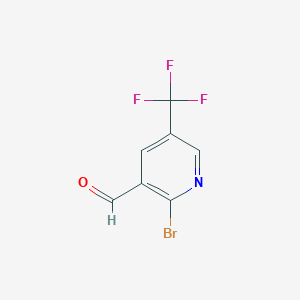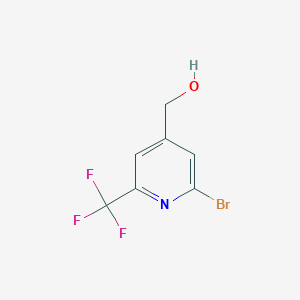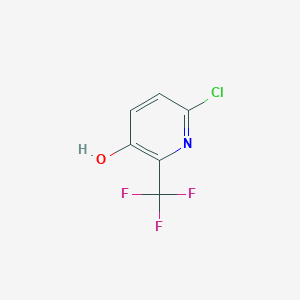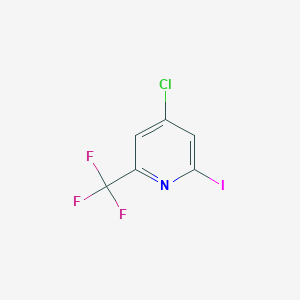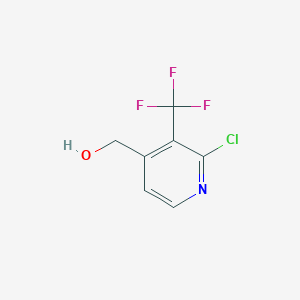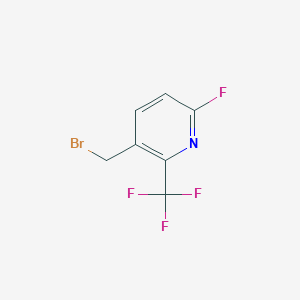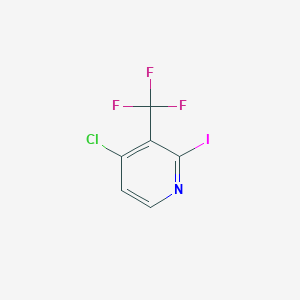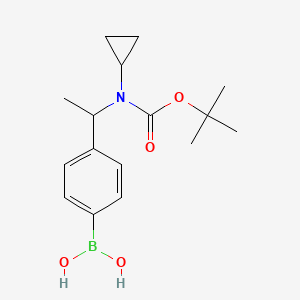
(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid
概要
説明
(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected cyclopropylaminoethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
科学的研究の応用
Chemistry
In chemistry, (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid is widely used as a reagent in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors.
Medicine
In medicine, boronic acid derivatives are explored for their potential as anticancer agents. The ability of boronic acids to form reversible covalent bonds with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating carbon-carbon bond formation is crucial in the synthesis of these materials.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using protective gloves/eye protection/face protection .
作用機序
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers . The products of these reactions can affect various biochemical pathways depending on their structure and function.
Pharmacokinetics
The compound’s solubility in water is reported to be slight , which could impact its absorption and distribution in the body
Result of Action
As a boronic acid, this compound can form reversible covalent bonds with biomolecules containing hydroxyl groups, potentially modulating their function .
Action Environment
The compound is reported to be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. These environmental factors could influence the compound’s action, efficacy, and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid typically involves multiple steps:
-
Formation of the Aminoethyl Intermediate: : The initial step involves the synthesis of the aminoethyl intermediate. This can be achieved by reacting cyclopropylamine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to protect the amine group.
-
Coupling with Phenylboronic Acid: : The protected aminoethyl intermediate is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4 in an organic solvent such as toluene or DMF.
-
Deprotection: : The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling reaction, which allows for better control over reaction conditions and improved yields. Additionally, the use of automated systems for the protection and deprotection steps ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
(4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid undergoes several types of chemical reactions:
-
Suzuki-Miyaura Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a base in an organic solvent.
-
Oxidation: : The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate.
-
Substitution: : The aminoethyl group can undergo nucleophilic substitution reactions, where the Boc protecting group is removed, and the resulting amine can react with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: K2CO3, NaOH
Solvents: Toluene, DMF, THF
Oxidizing Agents: H2O2, NaBO3
Deprotecting Agents: TFA, HCl
Major Products
Phenylboronic Acid Derivatives: Resulting from Suzuki-Miyaura coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Amines: Produced through nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the aminoethyl and Boc protecting groups, making it less versatile in certain synthetic applications.
4-Bromophenylboronic Acid: Used as a precursor in the synthesis of (4-(1-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethyl)phenyl)boronic acid.
Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the phenyl and aminoethyl groups.
Uniqueness
This compound is unique due to its multifunctional structure, which allows it to participate in a wide range of chemical reactions. The presence of the Boc-protected aminoethyl group provides additional synthetic flexibility, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
[4-[1-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-11(12-5-7-13(8-6-12)17(20)21)18(14-9-10-14)15(19)22-16(2,3)4/h5-8,11,14,20-21H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPOSDMGDPGCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(C2CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126261 | |
| Record name | Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-41-5 | |
| Record name | Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(4-boronophenyl)ethyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


